molecular formula C18H17N5O3S B2543080 N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 874466-65-6

N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2543080
CAS No.: 874466-65-6
M. Wt: 383.43
InChI Key: LNACABNUJGCZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a sulfanyl linkage to an acetamide backbone. Tetrazoles are known for their metabolic stability and bioisosteric replacement for carboxylic acids, making this compound relevant in medicinal chemistry for applications such as antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

This article compares its structure, synthesis, and hypothesized biological activity with similar compounds reported in recent research.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12(24)13-4-3-5-14(10-13)19-17(25)11-27-18-20-21-22-23(18)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACABNUJGCZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Acetamide Formation: The final step involves the acylation of an amine with an acetyl chloride or acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfox

Biological Activity

N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Acetyl group : Enhances lipophilicity and may influence bioavailability.
  • Tetrazole ring : Known for its role in pharmacological activity.
  • Sulfanyl moiety : May contribute to interactions with biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor binding : It could interact with various receptors, modulating signaling pathways that affect cellular functions.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds containing tetrazole rings. For instance:

  • Cytotoxicity Assays : Research indicates that similar tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances this activity .
CompoundCell LineIC50 (µg/mL)
Tetrazole derivative AHT29 (colon cancer)1.61 ± 1.92
Tetrazole derivative BJurkat (leukemia)1.98 ± 1.22

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties:

  • In Vitro Studies : Compounds featuring sulfanyl groups have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis .

Case Studies

  • Study on Antitumor Effects : A recent study synthesized several derivatives of tetrazole and tested their effects on various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related sulfanyl compounds. It was found that the presence of halogen substitutions increased antibacterial potency, suggesting a structure-activity relationship that could be explored further for drug development .

Comparison with Similar Compounds

Structural Comparison

The target compound shares key features with several classes of sulfanyl acetamide derivatives (Table 1):

Compound Core Structure Key Substituents Biological Relevance
Target compound Tetrazole-sulfanyl acetamide 3-Acetylphenyl, 4-methoxyphenyl Hypothesized enzyme inhibition
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide () Triazole-sulfanyl acetamide 4-Fluorophenyl Antimicrobial (MIC: 8–16 µg/mL)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide () Triazole-sulfanyl acetamide Furan-2-yl, substituted phenyl Anti-exudative (vs. diclofenac)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocycles

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The 4-methoxyphenyl group may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ), while the 3-acetylphenyl group could increase steric hindrance, affecting binding kinetics .

Comparison with Analog Syntheses :

  • compounds utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas tetrazole synthesis requires distinct conditions (e.g., NaN₃/NH₄Cl) .

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl group enhances hydrophilicity compared to halogenated analogs ().
  • Melting Point : Expected to be >150°C based on similar acetamides (: 9a–9e melt at 160–220°C) .
  • Spectroscopy : The IR spectrum would show C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹), consistent with .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.